3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-phenylpropanamide
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Overview
Description
3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-PHENYLPROPANAMIDE is a complex organic compound that features a benzimidazole moiety, an oxadiazole ring, and a phenylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-PHENYLPROPANAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole moiety, followed by the introduction of the oxadiazole ring. The final step involves the coupling of the phenylpropanamide group. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-PHENYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-PHENYLPROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-PHENYLPROPANAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring may contribute to the compound’s stability and binding affinity. The phenylpropanamide group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]BENZONITRILE
- 3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-N’-HYDROXYBENZENE-1-CARBOXIMIDAMIDE
- 3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]BENZENE-1-CARBOXIMIDAMIDE
Uniqueness
The uniqueness of 3-{3-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-1,2,4-OXADIAZOL-5-YL}-N-PHENYLPROPANAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both benzimidazole and oxadiazole rings in a single molecule is relatively rare and can lead to unique interactions with biological targets .
Properties
Molecular Formula |
C19H17N5O2S |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C19H17N5O2S/c25-17(20-13-6-2-1-3-7-13)10-11-18-23-16(24-26-18)12-27-19-21-14-8-4-5-9-15(14)22-19/h1-9H,10-12H2,(H,20,25)(H,21,22) |
InChI Key |
KNHMVNAWRIJCCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)CSC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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